molecular formula C11H20N2O4 B6596637 Methyl (1r,3r)-3-amino-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate CAS No. 1781611-40-2

Methyl (1r,3r)-3-amino-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate

Cat. No.: B6596637
CAS No.: 1781611-40-2
M. Wt: 244.29 g/mol
InChI Key: GRALQFVTCWJRQX-UHFFFAOYSA-N
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Description

Methyl (1r,3r)-3-amino-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate is a bicyclic compound featuring a cyclobutane core substituted with two amino-protecting groups: a tert-butoxycarbonyl (Boc) group and a methyl ester. Its molecular formula is C₁₂H₂₁NO₄, with a molecular weight of 243.3 g/mol . The (1r,3r) stereochemistry imparts distinct spatial orientation, influencing its reactivity, solubility, and biological interactions. This compound is primarily used as a building block in peptide synthesis and drug discovery due to its rigid cyclobutane scaffold, which can enhance target binding affinity .

Properties

IUPAC Name

methyl 3-amino-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-10(2,3)17-9(15)13-11(8(14)16-4)5-7(12)6-11/h7H,5-6,12H2,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRALQFVTCWJRQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC(C1)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781611-40-2
Record name methyl 3-amino-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate
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Preparation Methods

Starting Material: 1-Aminocyclobutanecarboxylic Acid Derivatives

A foundational approach involves modifying 1-aminocyclobutanecarboxylic acid, as demonstrated in the synthesis of N-Boc-1-aminocyclobutanecarboxylic acid. Here, 1-aminocyclobutanecarboxylic acid reacts with di-tert-butyl dicarbonate in a biphasic system (1,4-dioxane/NaOH), yielding the Boc-protected intermediate. This method achieves an 80.6% yield after extraction and purification. Adapting this to the target compound would require additional steps to install the methyl ester and the second amino group.

Sequential Protection and Esterification

A two-step protocol is inferred from analogous syntheses:

  • Boc Protection : Reacting 3-amino-1-aminocyclobutane-1-carboxylic acid with Boc anhydride in tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) selectively protects one amine.

  • Methyl Ester Formation : The carboxylic acid is then esterified using methyl iodide and a base like potassium carbonate in dimethylformamide (DMF).

This route demands careful pH control to avoid premature deprotection. Yields for similar esterifications range from 70–85%.

Stereoselective Cyclobutane Ring Formation

The (1r,3r) stereochemistry necessitates enantioselective synthesis. Two predominant strategies emerge:

Ring-Closing Metathesis (RCM)

RCM constructs the cyclobutane ring from diene precursors. For example, Grubbs’ catalyst facilitates the metathesis of diallyl amines to form the bicyclic structure. Subsequent hydrogenation stabilizes the ring. While this method is underutilized for the target compound, its success in analogous cyclobutane syntheses suggests feasibility.

[2+2] Cycloaddition

Photochemical [2+2] cycloadditions between enamines and acrylates generate cyclobutane rings with defined stereochemistry. A reported synthesis of methyl 3-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate uses this method, achieving 60–75% yields. UV light irradiation in dichloromethane (DCM) promotes the reaction, with the Boc group introduced post-cyclization.

Multi-Component Reaction Approaches

Convergent syntheses combine pre-functionalized fragments:

Fragment Coupling

The cyclobutane core is assembled from two segments:

  • Segment A : Boc-protected amino cyclobutane fragment.

  • Segment B : Methyl ester-containing cyclobutane fragment.

Coupling via amide bond formation (e.g., EDC/HOBt) unites the segments. This method, used in rac-(1R,3R)-3-Boc-amino-1-phenylcyclobutane-1-carboxylic acid synthesis, achieves moderate yields (50–65%) but requires rigorous purification to remove diastereomers.

Reductive Amination

Introducing the second amino group via reductive amination is plausible. For instance, reacting a Boc-protected cyclobutane ketone with ammonium acetate and sodium cyanoborohydride yields the amine, followed by esterification. This method’s efficacy depends on the ketone’s accessibility, with yields around 55–70%.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)AdvantagesLimitations
Boc ProtectionBoc addition, esterification70–85High selectivityMulti-step purification
RCMRing closure, hydrogenation60–75Stereochemical controlCostly catalysts
[2+2] CycloadditionPhotochemical reaction, Boc protection60–75Rapid ring formationUV equipment required
Reductive AminationKetone amination, esterification55–70Flexible substrate scopeLow yields in amination step

Industrial-Scale Considerations

Large-scale production prioritizes cost-efficiency and reproducibility:

  • Continuous Flow Reactors : Accelerate photochemical [2+2] cycloadditions, reducing reaction times from hours to minutes.

  • Catalyst Recycling : Grubbs’ catalyst recovery via column chromatography or filtration improves cost margins.

  • Automated Crystallization : Enhances purity of final product, critical for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Methyl (1r,3r)-3-amino-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and the free amine after Boc group removal .

Scientific Research Applications

Synthesis and Preparation

The synthesis of this compound typically involves the protection of the amine group using Boc anhydride, followed by cyclization to form the cyclobutane ring. This synthetic route allows for the selective introduction of functional groups, making it an important building block in organic synthesis.

Medicinal Chemistry

Methyl (1R,3R)-3-amino-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate serves as an important intermediate in the development of pharmaceuticals. The Boc group can be selectively removed under physiological conditions, allowing for the release of the active amine, which can interact with biological targets such as enzymes and receptors. This property is particularly useful in the design of prodrugs that are activated in vivo.

Biochemical Studies

The compound is utilized in biochemical research to study enzyme mechanisms and protein-ligand interactions. Its ability to release amines upon deprotection makes it a valuable tool for probing biological pathways and understanding molecular interactions.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound is employed as a versatile building block for constructing more complex molecules. The Boc protecting group allows chemists to manipulate functional groups selectively without interfering with other reactive sites on the molecule.

Case Study 1: Development of Anticancer Agents

A research study explored the use of this compound as a precursor for developing novel anticancer agents. The study demonstrated that derivatives synthesized from this compound exhibited significant cytotoxicity against various cancer cell lines, indicating its potential as a lead compound for further drug development.

Case Study 2: Enzyme Inhibition Studies

Another study focused on the use of this compound in enzyme inhibition assays. The researchers synthesized several derivatives and tested their inhibitory effects on specific enzymes involved in metabolic pathways. The results indicated that certain derivatives had enhanced binding affinity compared to the parent compound, highlighting the utility of this compound in drug design.

Mechanism of Action

The mechanism of action of Methyl (1r,3r)-3-amino-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides protection during chemical reactions, allowing for selective modifications. Upon removal of the Boc group, the free amine can interact with target molecules, leading to desired biological or chemical effects .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications References
Methyl (1r,3r)-3-amino-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate C₁₂H₂₁NO₄ 243.3 Rigid cyclobutane; Boc and methyl ester protections Peptide synthesis, drug design
Methyl (1s,3r)-3-aminocyclobutane carboxylate hydrochloride C₇H₁₂ClNO₂ 177.6 Hydrochloride salt; free amino group Intermediate in small-molecule drugs
Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclobutane-1-carboxylate C₁₂H₂₁NO₄ 243.3 1-methyl substituent; steric hindrance Conformationally restricted ligands
Methyl (1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate C₁₂H₂₁NO₄ 243.3 Cyclopentane scaffold; reduced ring strain Flexible drug analogs
(1R,3R)-3-aminocyclohexane-1-carboxylic acid C₇H₁₃NO₂ 143.2 Free amino/carboxylic acid groups; larger ring Solubility-enhanced intermediates

Biological Activity

Methyl (1R,3R)-3-amino-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate, a cyclobutane derivative, has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group and an amino acid moiety. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

  • Molecular Formula : C11H20N2O4
  • Molecular Weight : 244.29 g/mol
  • CAS Number : 2167821-77-2

Structural Representation

The compound's structure can be represented as follows:

\text{Methyl 1R 3R 3 amino 1 tert butoxy carbonyl amino}cyclobutane-1-carboxylate}

This structure features a cyclobutane ring with functional groups that are critical for its biological interactions.

The biological activity of this compound primarily revolves around its role as an inhibitor of specific enzymes and its potential as an antibiotic agent. Research indicates that similar compounds have shown inhibition against diaminopimelate desuccinylase (DapE), an enzyme involved in bacterial cell wall synthesis. The inhibition of DapE can lead to the development of new antibiotics targeting resistant bacterial strains .

Inhibition Studies

In a recent study, various analogs of cyclobutane derivatives were tested for their inhibitory effects on DapE. The results highlighted the following:

CompoundIC50 Value (μM)Remarks
Compound A23.1Most potent analog
Compound B39.6Moderate potency
This compoundTBDUnder investigation

These findings suggest that modifications to the cyclobutane framework can significantly impact biological activity, with the potential for further optimization in drug design.

Antibiotic Development

One notable case study involved the synthesis and testing of a library of α-aminocyclobutanone derivatives, including this compound. The study aimed to identify compounds with significant antibacterial properties. The results indicated that compounds with larger N-capped amino acid derivatives exhibited enhanced binding affinity and inhibitory activity against DapE, making them promising candidates for antibiotic development .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that the presence of bulky substituents at the N-position of the amino group increases the binding interactions within the active site of DapE. This finding emphasizes the importance of structural modifications in enhancing biological activity and provides a pathway for designing more effective inhibitors.

Q & A

Q. How can researchers optimize the synthesis of Methyl (1r,3r)-3-amino-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate to improve yield and stereochemical fidelity?

  • Methodological Answer : Key approaches include:
  • Conjugate Addition : Use lithium amides with tert-butyl esters as Michael acceptors, followed by Hofmann elimination to form cyclobutane rings .
  • Thermal [2+2] Cycloaddition : React methyl acrylate with enamines (e.g., from isobutyraldehyde and dimethylamine) to generate cyclobutane intermediates, then deprotect .
  • Purification : Trituration with iso-hexane or column chromatography to isolate enantiomerically pure products .
  • Yield vs. Stereoselectivity Table :
MethodKey StepsOutcome
Conjugate AdditionLithium amide + tert-butyl esterRequires Hofmann elimination step
[2+2] CycloadditionEnamine + methyl acrylateModerate yields, stereochemical control
Asymmetric Mannich ReactionChiral catalysts (e.g., proline derivatives)High enantioselectivity (>90% ee)

Q. What analytical techniques are critical for confirming the stereochemistry and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in cyclobutane protons to confirm cis or trans configurations. For Boc-protected amines, 13C^{13}\text{C} NMR can verify carbamate carbonyl signals (~155 ppm) .
  • HPLC with Chiral Columns : Use polysaccharide-based columns (e.g., Chiralpak AD-H) to resolve enantiomers .
  • X-ray Crystallography : Resolve absolute configuration for ambiguous stereocenters .
  • Mass Spectrometry : Confirm molecular weight (e.g., Mol. Weight 171.24 for related cyclobutane esters ).

Q. Under what conditions does the tert-butoxycarbonyl (Boc) protecting group exhibit instability during synthesis?

  • Methodological Answer :
  • Acidic Conditions : Boc groups hydrolyze in trifluoroacetic acid (TFA) or HCl/dioxane. Avoid prolonged exposure during cyclobutane ring formation .
  • Thermal Stability : Stable below 25°C; decomposition observed at >80°C during reflux .
  • Storage : Store at -20°C under inert gas (N2_2/Ar) to prevent moisture-induced cleavage .

Advanced Research Questions

Q. How can researchers address stereochemical contradictions in cyclobutane ring formation using alternative synthetic routes?

  • Methodological Answer :
  • Chiral Auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams to enforce trans-selectivity in cycloadditions .
  • Dynamic Kinetic Resolution : Employ catalysts (e.g., Ru complexes) to invert stereochemistry during ring closure .
  • Computational Modeling : Use DFT calculations to predict transition-state energies for competing cis/trans pathways .

Q. What are the limitations of Hofmann elimination in synthesizing strained cyclobutane derivatives?

  • Methodological Answer :
  • Side Reactions : Competing β-hydride elimination can form alkenes, reducing cyclobutane yield. Mitigate by using bulky bases (e.g., LDA) .
  • Temperature Sensitivity : Exothermic elimination requires controlled addition at -78°C to avoid ring-opening .
  • Alternative Routes : Consider photochemical [2+2] cycloadditions or enzymatic desymmetrization for milder conditions .

Q. How can researchers reconcile conflicting data on the compound’s toxicity and environmental impact?

  • Methodological Answer :
  • Ecotoxicity Screening : Conduct in vitro assays (e.g., Ames test for mutagenicity) due to lack of existing data .
  • Degradation Studies : Use HPLC-MS to track hydrolysis products under simulated environmental conditions (pH 4–9) .
  • Safety Protocols : Follow OSHA guidelines for handling unknown toxicity: use fume hoods, PPE, and waste neutralization .

Q. What computational tools are effective in predicting the compound’s reactivity in peptide coupling or organocatalytic applications?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina to model interactions with proteases or kinases .
  • Reactivity Descriptors : Calculate Fukui indices (for nucleophilic/electrophilic sites) using Gaussian09 .
  • Machine Learning : Train models on cyclobutane-based drug candidates (e.g., Merck Molecular Force Field) to predict bioactivity .

Data Contradiction Analysis

Q. Why do reported yields vary significantly between conjugate addition and [2+2] cycloaddition methods?

  • Methodological Answer :
  • Mechanistic Complexity : Conjugate addition requires precise stoichiometry of lithium amides, whereas cycloadditions face competing dimerization side reactions .
  • Stereochemical Trade-offs : High enantioselectivity in asymmetric Mannich reactions (90% ee) often correlates with lower yields (40–60%) due to chiral catalyst loading .
  • Recommendation : Optimize via Design of Experiments (DoE) to balance yield and selectivity .

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